molecular formula C15H14O3 B8575118 Benzyl 2-(2-hydroxyphenyl)acetate

Benzyl 2-(2-hydroxyphenyl)acetate

Cat. No.: B8575118
M. Wt: 242.27 g/mol
InChI Key: HQKFEUBRVQNYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(2-hydroxyphenyl)acetate: is an organic compound with the molecular formula C15H14O3. It is an ester formed from the reaction of benzyl alcohol and 2-hydroxyphenylacetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-(2-hydroxyphenyl)acetate can be synthesized through the esterification of benzyl alcohol with 2-hydroxyphenylacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of benzyl 2-hydroxyphenylacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, leading to the formation of various derivatives

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Benzyl 2-(2-hydroxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzyl 2-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

    Benzyl acetate: An ester with similar structural features but different functional properties.

    2-Hydroxyphenylacetic acid: The parent acid of benzyl 2-hydroxyphenylacetate.

    Phenylacetic acid esters: A class of compounds with similar ester functionalities but varying aromatic substituents

Uniqueness: Benzyl 2-(2-hydroxyphenyl)acetate is unique due to the presence of both benzyl and 2-hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

benzyl 2-(2-hydroxyphenyl)acetate

InChI

InChI=1S/C15H14O3/c16-14-9-5-4-8-13(14)10-15(17)18-11-12-6-2-1-3-7-12/h1-9,16H,10-11H2

InChI Key

HQKFEUBRVQNYME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 22.6 g of 2-hydroxyphenylacetic acid, 0.5 g of paratoluenesulphonic acid in 15.5 cm3 of benzyl alcohol is heated at reflux for three hours. 2 g of 3S active carbon are added, the suspension is filtered over Supercel, and the filtrate is evaporated to dryness under reduced pressure (2.7 kPa). 30 g of benzyl [(2-hydroxy)phenyl]acetate are obtained in the form of crystals. M.p.K =104° C.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
3S
Quantity
2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 100 g of 2-hydroxyphenylacetic acid, 75 cm3 of benzyl alcohol and 0.5 g of paratoluenesulphonic acid in 1400 cm3 of toluene is refluxed for 2 hours while removing the water formed. After cooling, treating with 3 g of animal black and filtering, the reaction mixture is concentrated to 150 cm3 and supplemented with 300 cm3 of isopropyl oxide. The crystals obtained by cooling to 0° C. are drained, washed and dried to give 82.5 g of benzyl 2-hydroxyphenylacetate. 174 g of potassium carbonate are added to a solution of 153 g of this ester in a mixture of 500 cm3 of 1,3-dibromopropane and 2500 cm3 of acetonitrile and the mixture is refluxed for 17 hours. The reaction mixture is cooled, filtered and concentrated to dryness under reduced pressure (2.7 kPa). The residue is taken up in 500 cm3 of ethyl acetate and the organic phase is washed twice with 400 cm3 of water and twice with 250 cm3 of a saturated solution of sodium chloride and then dried and concentrated to dryness under reduced pressure (2.7 kPa). The residue is chromatographed on a silica gel column (particle size 0.2-0.063 mm, diameter 9 cm, height 55 cm), eluting with a cyclohexane and ethyl acetate mixture (95/5 by volume) and collecting fractions of 500 cm3. Fractions 12 to 18 are pooled and concentrated to dryness under reduced pressure (2.7 kPa) to give 90 g of benzyl 2-(3-bromopropoxy)phenylacetate in the form of a yellow oil. A solution of 40 g of this product in 500 cm3 of acetonitrile is heated in an autoclave with 27 g of sodium iodide and 90 g of dimethylamine for 16 hours at 80° C. The reaction mixture is cooled, filtered and concentrated to dryness under reduced pressure (2.7 kPa). The residue is purified by acid-base treatment to give 29.3 g of benzyl 2-(3-dimethylaminopropoxy)phenylacetate in the form of a yellow oil. Hydrogenation of this ester at atmospheric pressure at 40° C. in ethyl acetate in the presence of palladium hydroxide, followed by crystallization from ethyl acetate, lead to 17.5 g of 2-(3-dimethylaminopropoxy)phenylacetic acid in the form of white crystals; melting point 98° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.